
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride is a chemical compound that features a difluoroethyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride typically involves the reaction of imidazole derivatives with difluoroethylating agents under controlled conditions. One common method involves the use of difluoroethyl bromide and imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,2-difluoro-1-(1H-imidazol-2-yl)ethanone.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole compounds.
Applications De Recherche Scientifique
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, altering their activity. The difluoroethyl group can enhance the compound’s stability and binding affinity, making it a potent modulator of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-one
- 2-(5-Nitro-1H-imidazol-1-yl)ethanol
Uniqueness
2,2-difluoro-1-(1H-imidazol-2-yl)ethan-1-olhydrochloride is unique due to the presence of both the difluoroethyl group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C5H7ClF2N2O |
|---|---|
Poids moléculaire |
184.57 g/mol |
Nom IUPAC |
2,2-difluoro-1-(1H-imidazol-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C5H6F2N2O.ClH/c6-4(7)3(10)5-8-1-2-9-5;/h1-4,10H,(H,8,9);1H |
Clé InChI |
PDYBHVMVOLMXGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N1)C(C(F)F)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




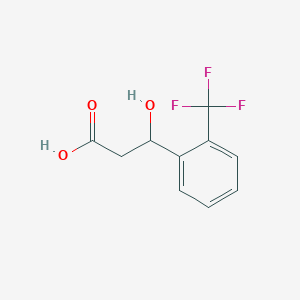
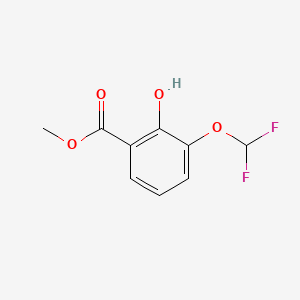
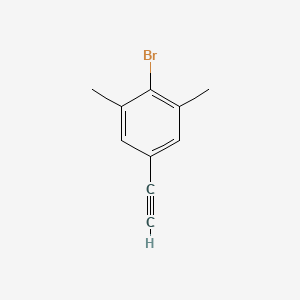
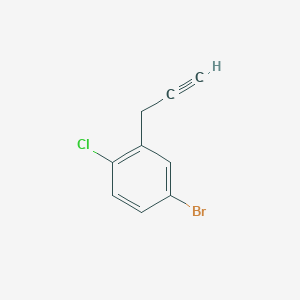
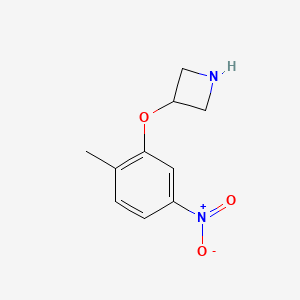

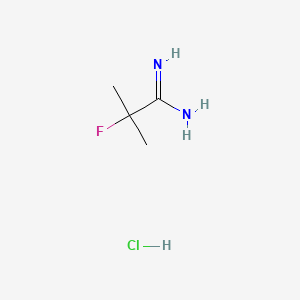
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-5-methylhexanoic acid](/img/structure/B13597512.png)




